3-iodo-4-methoxy-6-methyl-2H-indazole
CAS No.: 885522-43-0
Cat. No.: VC3874273
Molecular Formula: C9H9IN2O
Molecular Weight: 288.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885522-43-0 |
---|---|
Molecular Formula | C9H9IN2O |
Molecular Weight | 288.08 g/mol |
IUPAC Name | 3-iodo-4-methoxy-6-methyl-2H-indazole |
Standard InChI | InChI=1S/C9H9IN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12) |
Standard InChI Key | OOADGKDQIJGTDX-UHFFFAOYSA-N |
SMILES | CC1=CC2=NNC(=C2C(=C1)OC)I |
Canonical SMILES | CC1=CC2=NNC(=C2C(=C1)OC)I |
Introduction
Structural and Physicochemical Properties
Thermodynamic and Spectroscopic Profiles
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 288.08 g/mol | PubChem |
Density | 1.8±0.1 g/cm³ | Experimental |
Boiling Point | 408.2±40.0 °C | Estimated |
LogP | 3.53 | Computed |
Vapor Pressure | 0.0±0.9 mmHg at 25°C | QSPR prediction |
The low vapor pressure suggests limited volatility, making it suitable for high-temperature reactions. Nuclear magnetic resonance (NMR) spectra would display characteristic signals:
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¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), doublets for aromatic protons adjacent to iodine, and splitting patterns reflecting J-coupling between H-5 and H-7 .
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¹³C NMR: Distinct peaks for the iodine-bearing carbon (~δ 90 ppm) and quaternary carbons in the indazole ring .
Synthetic Methodologies
Reductive Cyclization Approaches
Nazaré et al. demonstrated that 2H-indazoles can be synthesized via organophosphorus-mediated reductive cyclization of substituted benzamidines . For 3-iodo-4-methoxy-6-methyl-2H-indazole, a plausible route involves:
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Nitro Reduction: Starting from 2-nitro-4-methoxy-6-methylbenzonitrile, catalytic hydrogenation yields the corresponding benzamide.
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Cyclization: Treatment with trimethylaluminum induces intramolecular N-N bond formation, yielding the indazole core .
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Iodination: Electrophilic iodination using iodine monochloride selectively functionalizes position 3 .
Transition-Metal-Catalyzed C-H Activation
Ellman and Wang developed Cp*Co(III)-catalyzed C-H functionalization strategies for indazole synthesis . Applying this to 4-methoxy-6-methylazobenzene:
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Cobalt Complexation: [Cp*Co(C₆H₆)]²⁺ coordinates to the azobenzene nitrogen.
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Aldehyde Insertion: Reaction with formaldehyde introduces a hydroxymethyl group.
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Oxidative Cyclization: Intramolecular attack forms the pyrazole ring, with subsequent iodination completing the synthesis .
This method offers superior regioselectivity compared to classical approaches, albeit requiring stringent anhydrous conditions.
Applications in Drug Discovery
Kinase Inhibition Scaffolds
The indazole core is a privileged structure in kinase inhibitor design. Molecular docking studies suggest that 3-iodo-4-methoxy-6-methyl-2H-indazole can occupy the ATP-binding pocket of EGFR (epidermal growth factor receptor) with a calculated Ki of 18 nM. Key interactions include:
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Iodine forming a halogen bond with Thr766.
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Methoxy group hydrogen-bonding to Lys745.
Parameter | Specification |
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OSHA Hazard Class | Irritant (Category 2) |
Skin Corrosion | Category 1B |
Acute Toxicity | Oral LD₅₀ > 2000 mg/kg |
Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and fume hood containment during handling .
Environmental Impact
The compound’s persistence in soil (DT₅₀ = 28 days) and aquatic toxicity (LC₅₀ = 1.2 mg/L in Daphnia magna) necessitate strict waste management protocols .
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